molecular formula C17H13NO3 B8656064 2-Carboxy-4-benzyloxyquinoline CAS No. 52144-34-0

2-Carboxy-4-benzyloxyquinoline

Cat. No.: B8656064
CAS No.: 52144-34-0
M. Wt: 279.29 g/mol
InChI Key: NFANKIOZMXAOQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carboxy-4-benzyloxyquinoline is a useful research compound. Its molecular formula is C17H13NO3 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

52144-34-0

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

4-phenylmethoxyquinoline-2-carboxylic acid

InChI

InChI=1S/C17H13NO3/c19-17(20)15-10-16(13-8-4-5-9-14(13)18-15)21-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,19,20)

InChI Key

NFANKIOZMXAOQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-carboxy-4-hydroxyquinoline (5 g, 1.0 eq) was dissolved in 50 mL DMF. Cesium carbonate (20 g, 2.3 eq) was added to the solution and the resulting reaction mixture was heated at 50° C. for 20 minutes. Benzyl bromide (10 g, 2.1 eq) was added. The resulting reaction mixture was stirred at 50° C. for 1 hour. Then the reaction mixture was poured into 500 mLice-water, the precipitate was collected by filtration, and dried in vacuo to afford 2-benzyloxycarbonyl-4-benzyloxyquinoline (9.1 g). 2-benzyloxycarbonyl-4-benzyloxyquinoline (9.0 g) was dissolved in 50 mL THF, and 2 N LiOH solution (20 mL) was added, and the resulting reaction mixture was stirred at ambient temperature for 2 hours. The solvent was then removed in vacuo, and the residue acidified by the addition of 2N NaHSO4 to pH 3–4. The white precipitate was collected to afford 2-carboxy-4-benzyloxyquinoline (7.2 g), which was used without further purification.
Name
2-benzyloxycarbonyl-4-benzyloxyquinoline
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
O=C(OCc1ccccc1)c1cc(OCc2ccccc2)c2ccccc2n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.